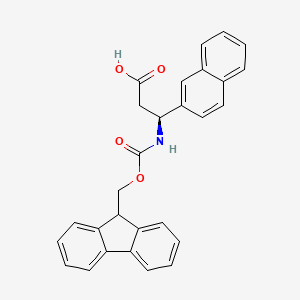

Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid

Übersicht

Beschreibung

Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid: is a derivative of amino acids, specifically modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is widely used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The presence of the naphthyl group enhances its hydrophobicity and aromaticity, making it a valuable building block in the synthesis of complex peptides and proteins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid typically involves the protection of the amino group with the Fmoc group. One common method is the reaction of (S)-3-Amino-3-(2-naphthyl)-propionic acid with Fmoc-chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.

Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.

Substitution Reactions: The naphthyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide.

Coupling: Carbodiimides like dicyclohexylcarbodiimide (DCC) or uronium salts in the presence of bases.

Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products:

Deprotection: (S)-3-Amino-3-(2-naphthyl)-propionic acid.

Coupling: Peptides or proteins with extended chains.

Substitution: Naphthyl-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid is extensively used in solid-phase peptide synthesis (SPPS) to create complex peptides and proteins. Its hydrophobic and aromatic properties facilitate the formation of stable peptide bonds .

Biology: In biological research, this compound is used to synthesize peptides that can act as enzyme inhibitors, receptor agonists, or antagonists. It is also employed in the study of protein-protein interactions and the development of peptide-based drugs .

Medicine: this compound is used in the development of therapeutic peptides for treating various diseases, including cancer, diabetes, and infectious diseases. Its ability to form stable peptide bonds makes it a valuable tool in drug design .

Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for applications in drug delivery, tissue engineering, and biosensing .

Wirkmechanismus

The mechanism of action of Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the synthesis of complex peptides and proteins. The naphthyl group enhances the compound’s hydrophobicity and aromaticity, promoting interactions with other aromatic residues and stabilizing the peptide structure .

Vergleich Mit ähnlichen Verbindungen

- Fmoc-3-(2-naphthyl)-D-alanine

- Fmoc-4-(2-naphthyl)-D-β-homoalanine

- Fmoc-β-(2-naphthyl)-alanine

Uniqueness: Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid is unique due to its specific stereochemistry (S-configuration) and the presence of the naphthyl group, which enhances its hydrophobic and aromatic properties. This makes it particularly useful in the synthesis of peptides that require specific structural and functional characteristics .

Biologische Aktivität

Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid is a β-amino acid derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound exhibits unique structural features that contribute to its interaction with biological systems, making it a valuable subject for research into its pharmacological properties.

Chemical Structure and Properties

This compound is characterized by the presence of a naphthyl group, which enhances its hydrophobicity and potential for receptor interaction. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective moiety, facilitating the synthesis of peptides and other derivatives. Its molecular formula is with a molecular weight of 281.34 g/mol.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity in various cancer cell lines. A study highlighted that analogs of this compound demonstrated IC50 values in the nanomolar to micromolar range against breast cancer cell lines, suggesting potent anticancer properties . Specifically, modifications to the N-terminal and C-terminal residues significantly influenced activity, with certain configurations enhancing selectivity for HER2-overexpressing cells .

The mechanism by which this compound exerts its biological effects may involve interaction with specific receptors or enzymes. For instance, studies have shown that β-amino acids can act as inhibitors of nitric oxide synthases (NOS), with some derivatives exhibiting IC50 values around 0.4 μM for nNOS . The binding interactions are likely facilitated by the hydrophobic naphthyl group, which enhances affinity for target proteins.

Study 1: Anticancer Activity

In a comparative analysis involving various peptidomimetics, this compound analogs were tested against breast cancer cell lines (SKBR-3 and BT-474). Results indicated that specific structural modifications could lead to enhanced antiproliferative activity, emphasizing the importance of the naphthyl group in mediating these effects .

Study 2: Inhibition of Nitric Oxide Synthases

Another study investigated the inhibitory effects of β-amino acid derivatives on NOS enzymes. The results showed that certain compounds derived from this compound exhibited selective inhibition towards nNOS and iNOS, with implications for conditions characterized by excessive nitric oxide production .

Data Tables

| Compound | Target Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound 5 | SKBR-3 (HER2+) | 0.396 | Antiproliferative |

| Compound 30 | nNOS | 0.4 | Enzyme Inhibition |

Eigenschaften

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23NO4/c30-27(31)16-26(20-14-13-18-7-1-2-8-19(18)15-20)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWTTXWFWZKELH-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)[C@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427503 | |

| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(naphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507472-11-9 | |

| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(naphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.